molecular formula C9H16N2O3S B3175757 (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol CAS No. 959239-39-5

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

Cat. No.: B3175757
CAS No.: 959239-39-5
M. Wt: 232.3 g/mol
InChI Key: UZMMKVIDOJMKLA-UHFFFAOYSA-N
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Description

“(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a synthetic organic compound. It has a molecular formula of C9H16N2O3S . The average mass of this compound is 232.300 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Structural Characterization in Pharmaceuticals : A study by Tessler and Goldberg (2004) characterizes a structurally similar compound, focusing on its ordered structure stabilized by intermolecular hydrogen bonding, which is critical in pharmaceuticals for drug stability and efficacy (Tessler & Goldberg, 2004).

  • Synthesis of Carbonyl Compounds : Ohta et al. (1987) demonstrate the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing the potential of these compounds in synthesizing various carbonyl compounds, a fundamental process in organic chemistry (Ohta et al., 1987).

  • Synthesis in Heterocyclic Chemistry : Upadhyaya et al. (1997) focus on the synthesis and structural analysis of imidazole derivatives, indicating the importance of such compounds in the development of heterocyclic chemistry (Upadhyaya et al., 1997).

  • Crystallography Studies : Sieroń et al. (2004) explore the crystalline structure of a related compound, highlighting the importance of crystallography in understanding molecular interactions and stability (Sieroń et al., 2004).

  • Development of COX-2 Inhibitors : Tabatabai et al. (2012) investigate the synthesis of a similar compound as a selective COX-2 inhibitor, demonstrating its potential application in medicinal chemistry and drug design (Tabatabai et al., 2012).

  • Angiotensin II Receptor Antagonism : Ishii et al. (2002) detail the structure and properties of an angiotensin II receptor antagonist, underscoring the compound’s relevance in cardiovascular research (Ishii et al., 2002).

  • Antimicrobial Activity : Maheta et al. (2012) explore the antimicrobial activity of novel imidazole derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Maheta et al., 2012).

Future Directions

The future directions for “(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

Properties

IUPAC Name

(3-butyl-2-methylsulfonylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-4-5-11-8(7-12)6-10-9(11)15(2,13)14/h6,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMMKVIDOJMKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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